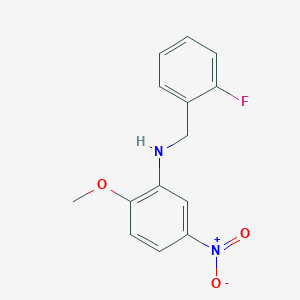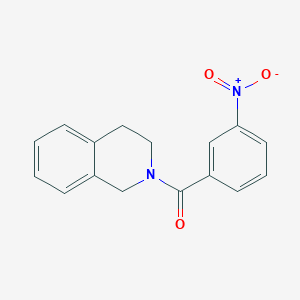![molecular formula C15H21ClN2O3S B5847704 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide, also known as CES-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonylureas, which are widely used in the treatment of type 2 diabetes.
作用機序
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide acts by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions into the cell, which stimulates the release of insulin. This compound has also been shown to have effects on other ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to enhance insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. This compound has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying insulin secretion and glucose metabolism. However, one limitation of this compound is that it has not yet been tested in clinical trials for its potential therapeutic applications, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of type 2 diabetes and Alzheimer's disease. Another direction is to investigate its effects on other ion channels, such as the voltage-gated calcium channels. In addition, future studies could investigate the safety and efficacy of this compound in humans, which would be necessary before it could be used as a therapeutic agent.
合成法
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form N~1~-cyclopentyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with ethyl glycinate hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of type 2 diabetes, as it has been shown to enhance insulin secretion and improve glucose tolerance. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-18(11-15(19)17-13-5-3-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZCQDXGOXPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)

![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)

![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)



![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)


![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)


